molecular formula C7H6BrN3 B14048542 7-Bromoimidazo[1,2-A]pyridin-5-amine

7-Bromoimidazo[1,2-A]pyridin-5-amine

Cat. No.: B14048542
M. Wt: 212.05 g/mol
InChI Key: FSVRVAWHRWESRG-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-5-amine is a high-purity chemical intermediate based on the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This brominated and aminated derivative is designed for use in organic synthesis, particularly in cross-coupling reactions where the bromo substituent serves as a handle for further functionalization to create diverse compound libraries. The imidazo[1,2-a]pyridine core is recognized for its wide spectrum of biological activities. Research on analogous compounds has demonstrated potent pharmacological properties, including anticancer and anti-inflammatory effects . These effects are often mediated through the modulation of key cellular signaling pathways. For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to suppress the NF-κB and STAT3 signaling pathways, which are crucial in regulating inflammation and cancer cell survival . Furthermore, related compounds exhibit inhibitory activity against enzymes like cyclin-dependent kinase-2 (CDK2), highlighting their potential in anticancer research . This compound is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Molecular Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-5-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-2-1-10-7(11)4-5/h1-4H,9H2

InChI Key

FSVRVAWHRWESRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=CC2=N1)Br)N

Origin of Product

United States

Synthetic Methodologies for 7 Bromoimidazo 1,2 a Pyridin 5 Amine and Its Structural Analogs

Strategies for Constructing the Imidazo[1,2-A]pyridine (B132010) Heterocyclic Ring System

The formation of the imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocycle, is a cornerstone of synthesizing the target compound. rsc.org This structure is recognized for its presence in a variety of biologically active compounds. nih.gov Several synthetic strategies have been developed to efficiently construct this ring system.

Condensation Reactions of 2-Aminopyridines with α-Halo-carbonyl Compounds

A foundational and widely utilized method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halo-carbonyl compounds. nih.gov This reaction, often referred to as the Tschitschibabin reaction, typically proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org

The reaction can be carried out under various conditions, including catalyst-free approaches at elevated temperatures or in the presence of a base. acs.orgbio-conferences.org For instance, the reaction between 2-aminopyridines and α-bromo/chloroketones has been shown to proceed efficiently at 60°C without the need for a catalyst or solvent. bio-conferences.org The versatility of this method allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halo-carbonyl compound. nih.gov

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
2-Aminopyridine Derivativeα-Halo-carbonyl CompoundReaction ConditionsProductReference
2-AminopyridineBromoacetaldehyde150-200°C, sealed tubeImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridinesα-Bromo/chloroketones60°C, no catalyst/solventSubstituted imidazo[1,2-a]pyridines bio-conferences.org
2-AminopyridinesBromoacetophenonesRoom temperature, DMF, K2CO32-Arylimidazo[1,2-a]pyridines acs.org

Multi-Component Reaction Approaches to the Core Scaffold

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. beilstein-journals.org These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. beilstein-journals.org

One of the most prominent MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This three-component reaction is typically catalyzed by a Lewis or Brønsted acid and allows for the introduction of diverse substituents at various positions of the imidazo[1,2-a]pyridine ring. mdpi.comresearchgate.net Other MCRs include the combination of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper. bio-conferences.org

Table 2: Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis
Reaction TypeComponentsCatalystProductReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideScandium triflate3-Aminoimidazo[1,2-a]pyridine derivatives bio-conferences.org
Copper-catalyzed MCR2-Aminopyridine, Aldehyde, Terminal alkyneCopperSubstituted imidazo[1,2-a]pyridines bio-conferences.org
Iodine-catalyzed MCR2-Aminopyridine, Aryl aldehyde, tert-Butyl isocyanideIodineImidazo[1,2-a]pyridine derivatives rsc.org

Intramolecular Cyclization Pathways for Imidazo[1,2-A]pyridine Formation

Intramolecular cyclization represents another key strategy for the construction of the imidazo[1,2-a]pyridine ring system. These methods often involve the formation of a suitably functionalized pyridine (B92270) derivative that can undergo a subsequent ring-closing reaction.

One such approach involves the cyclization of N-propargyl-2-aminopyridines. This method typically requires a catalyst, such as a transition metal, to facilitate the intramolecular hydroamination or related cyclization process. Another pathway involves the oxidative C-H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines to form polycyclic analogs. researchgate.net Additionally, a novel one-pot synthesis of imidazo[1,2-a]pyridines has been developed from 2-bromoazirines and pyridines, which proceeds through the formation of (2H-azirin-2-yl)pyridinium bromides followed by a dehydrobrominative UV light-induced cyclization. nih.gov

Regioselective Introduction of the Bromine Atom at C-7

The synthesis of 7-bromoimidazo[1,2-a]pyridin-5-amine requires the specific placement of a bromine atom at the C-7 position of the imidazo[1,2-a]pyridine core. This can be achieved through two main strategies: by starting with a pre-brominated pyridine derivative or by performing a regioselective bromination after the formation of the heterocyclic ring.

Precursor Synthesis from 4-Bromopyridin-2-amine Derivatives

A direct and reliable method to ensure the bromine atom is at the desired C-7 position is to begin the synthesis with a pyridine precursor that is already brominated at the 4-position. 2-Amino-4-bromopyridine (B18318) is a key intermediate for this purpose. medchemexpress.com

The synthesis of 2-amino-4-bromopyridine can be accomplished through several routes. One method involves the Hofmann degradation of 4-bromopyridine-2-carboxamide. google.com Another approach starts from 2-amino-4-methylpyridine, which undergoes a series of reactions including amino group protection, oxidation, and rearrangement to yield 2-amino-4-bromopyridine. google.com Once 2-amino-4-bromopyridine is obtained, it can be subjected to the cyclization reactions described in section 2.1 to form the 7-bromoimidazo[1,2-a]pyridine (B152697) scaffold. For example, reaction with chloroacetaldehyde (B151913) would yield 7-bromoimidazo[1,2-a]pyridine. Further functionalization would then be required to introduce the amine group at the C-5 position.

Post-Cyclization Bromination Techniques and Their Selectivity

Alternatively, the bromine atom can be introduced after the imidazo[1,2-a]pyridine ring system has been constructed. This approach requires a bromination reaction that is highly regioselective for the C-7 position. However, electrophilic substitution reactions on the imidazo[1,2-a]pyridine ring typically occur at the C-3 position, which is the most electron-rich. nih.govresearchgate.net

Achieving bromination at C-7 often requires specific directing groups or reaction conditions. While direct C-7 bromination is less common, various halogenation methods for the imidazo[1,2-a]pyridine core have been developed, which primarily target the C-3 position. benthamdirect.comrsc.org Therefore, the precursor synthesis from 4-bromopyridin-2-amine derivatives is generally the more straightforward and predictable method for obtaining the 7-bromo substitution pattern.

Incorporation of the Amine Group at N-5

The introduction of an amine group at the 5-position of the 7-bromoimidazo[1,2-a]pyridine nucleus is a critical step in the synthesis of the target compound. This transformation can be achieved through several synthetic strategies, primarily involving direct amination techniques or the reduction of a nitro precursor.

Direct Amination Methodologies

Direct amination of the 7-bromoimidazo[1,2-a]pyridine core at the C-5 position presents a more direct route to the desired product. However, the inherent reactivity of the imidazo[1,2-a]pyridine ring system often leads to preferential substitution at the C-3 position. Achieving regioselective amination at C-5 typically requires specialized reagents and conditions. While direct C-H amination of imidazo[1,2-a]pyridines has been explored, these methods often favor the C-3 position due to the electronic properties of the heterocyclic system.

One potential, though less direct, approach involves the introduction of a leaving group, such as a halogen, at the 5-position, followed by a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed amination reaction. For instance, a hypothetical 5-chloro-7-bromoimidazo[1,2-a]pyridine intermediate could undergo a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. The optimization of such a reaction would involve screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields and selectivity.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)2Pd2(dba)3RuPhos Pd G3
Ligand XPhosRuPhosBrettPhos
Base NaOt-BuK3PO4Cs2CO3
Solvent TolueneDioxaneTHF
Temperature 80 °C100 °C110 °C
Amine Source Benzophenone imineAmmonia surrogateNaN(SiMe3)2
This interactive data table presents a hypothetical optimization study for a Buchwald-Hartwig amination reaction to introduce an amine group at the C-5 position.

Reduction of Nitro Precursors to Amine Functionality

A more common and reliable method for introducing the 5-amino group is through the reduction of a 7-bromo-5-nitroimidazo[1,2-a]pyridine precursor. This two-step approach involves the initial nitration of the 7-bromoimidazo[1,2-a]pyridine scaffold, followed by the reduction of the nitro group.

The nitration of imidazo[1,2-a]pyridines typically occurs at the C-5 position under carefully controlled conditions using standard nitrating agents like nitric acid in sulfuric acid. The subsequent reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of chemoselectivity, reaction conditions, and scalability.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere. Metal-based reductions using tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) powder in acetic acid, or zinc (Zn) in acidic or neutral media are also highly effective. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule, such as the bromo substituent, which must remain intact. For instance, harsh reducing conditions could potentially lead to hydrodebromination.

Reducing AgentCatalyst/AdditiveSolventTemperature (°C)Yield (%)
H2Pd/CEthanol25>95
SnCl2·2H2OHClEthanol7885-95
FeNH4ClEthanol/Water7880-90
Na2S2O4Methanol/Water6575-85
This interactive data table summarizes typical conditions for the reduction of a nitro group to an amine functionality on a bromo-substituted aromatic ring.

Catalytic Approaches in 7-Bromoimidazo[1,2-a]pyridine Synthesis

Catalytic methods play a pivotal role not only in the functionalization of the pre-formed imidazo[1,2-a]pyridine core but also in its initial construction.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

As mentioned, transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized imidazo[1,2-a]pyridines. Beyond the Buchwald-Hartwig amination for C-N bond formation, other palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce various substituents at different positions of the 7-bromoimidazo[1,2-a]pyridine scaffold, allowing for the synthesis of a diverse range of structural analogs. The bromine atom at the 7-position serves as a convenient handle for these transformations.

Metal-Free and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of metal-free and sustainable synthetic methodologies. For the synthesis of the imidazo[1,2-a]pyridine core itself, several metal-free approaches have been reported. These often involve the condensation of 2-aminopyridines with α-haloketones or other suitable C2-synthons under acidic or basic conditions. Microwave-assisted organic synthesis (MAOS) has also emerged as a green and efficient technique to accelerate these reactions, often leading to higher yields in shorter reaction times.

For the amination step, metal-free alternatives to transition-metal catalyzed reactions are being explored, although they are less common for direct C-H amination at the C-5 position of such a specific scaffold.

Optimization of Reaction Conditions and Scalability Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products and reaction times. For the reduction of the 7-bromo-5-nitroimidazo[1,2-a]pyridine precursor, key parameters to optimize include the choice of reducing agent and catalyst, solvent, temperature, and reaction time. For instance, in a catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature would be systematically varied to find the optimal conditions.

Scalability is a critical consideration for the practical application of any synthetic route. A scalable synthesis should utilize readily available and inexpensive starting materials, employ safe and robust reaction conditions, and allow for easy purification of the final product. For the synthesis of this compound, a route proceeding through the reduction of the nitro precursor is generally considered more scalable than a multi-step sequence involving a directed C-5 halogenation and subsequent catalytic amination. The reagents for nitration and nitro group reduction are relatively inexpensive, and the procedures are often amenable to large-scale production.

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material 7-bromo-5-nitroimidazo[1,2-a]pyridine7-bromo-5-nitroimidazo[1,2-a]pyridine
Reducing Agent SnCl2·2H2O (5 eq)Fe powder (10 eq)
Solvent Ethanol (20 mL)Ethanol/Water (1 L)
Temperature Reflux80 °C
Reaction Time 4 h8 h
Work-up ExtractionFiltration and crystallization
Yield ~90%~85%
This interactive data table provides a hypothetical comparison of reaction conditions for the reduction of 7-bromo-5-nitroimidazo[1,2-a]pyridine at different scales.

Elucidation of Reaction Mechanisms and Mechanistic Insights into 7 Bromoimidazo 1,2 a Pyridin 5 Amine Transformations

Detailed Investigation of Imidazo[1,2-A]pyridine (B132010) Ring Annulation Mechanisms

The formation of the imidazo[1,2-a]pyridine core is a cornerstone of its chemistry. The most prevalent and historically significant method involves the condensation of a 2-aminopyridine (B139424) derivative with a two-carbon electrophilic component, typically an α-haloketone, in what is known as the Tschitschibabin reaction. For the specific synthesis of 7-Bromoimidazo[1,2-a]pyridin-5-amine, the logical starting precursor would be 4-Bromo-2,5-diaminopyridine.

The generally accepted mechanism for the annulation reaction commences with a nucleophilic substitution. researchgate.net The process is initiated by the attack of the more nucleophilic endocyclic nitrogen atom (N-1) of the 2-aminopyridine ring onto the electrophilic carbon of the α-halocarbonyl compound. This step results in the formation of an N-alkylated pyridinium (B92312) salt intermediate.

Following this initial SN2 reaction, the sequence proceeds via an intramolecular cyclization. The exocyclic amino group at the C-2 position of the pyridine (B92270) ring acts as an internal nucleophile, attacking the carbonyl carbon. This key step leads to the formation of a five-membered ring, generating a bicyclic hydroxyl-imidazoline intermediate. The final step in the sequence is a dehydration reaction, which is often acid-catalyzed, to eliminate a molecule of water. This elimination results in the formation of the aromatic imidazo[1,2-a]pyridine ring system. mdpi.com

Plausible reaction sequence:

StepDescriptionIntermediate Type
1Nucleophilic attack by the pyridine ring nitrogen (N-1) on the α-carbon of an α-haloketone.N-alkylated pyridinium salt
2Intramolecular nucleophilic attack by the exocyclic C-2 amino group on the carbonyl carbon.Bicyclic hydroxyl-imidazoline
3Dehydration (elimination of water).Aromatic imidazo[1,2-a]pyridine

Modern variations of this reaction include multicomponent approaches, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminoazine, an aldehyde, and an isocyanide in a one-pot synthesis. sciforum.netmdpi.com This method proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. An intramolecular [4+1] cycloaddition follows, leading to the fused heterocyclic system. mdpi.com

Mechanistic Studies of Functionalization Reactions on the 7-Bromoimidazo[1,2-A]pyridine (B152697) Scaffold

The this compound scaffold offers several positions for further chemical diversification. The bromine atom at C-7, the amine group at C-5, and the C-H bonds on the heterocyclic ring system are all potential sites for functionalization.

The bromine atom at the C-7 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. byjus.com

The catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction at the C-7 position is generally understood to proceed through three key elementary steps: libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond at the C-7 position of the imidazo[1,2-a]pyridine ring. This step is often rate-determining and results in the formation of a square planar Pd(II) complex. byjus.com

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium complex. organic-chemistry.org

Reductive Elimination: The final step involves the two organic ligands on the palladium complex coupling together to form a new carbon-carbon bond. The desired biaryl product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.org

Suzuki-Miyaura Catalytic Cycle:

StageReactantsPd Oxidation StateKey Transformation
Oxidative Addition7-Bromoimidazo[1,2-a]pyridine, Pd(0)Ln0 → +2C-Br bond cleavage and Pd insertion
TransmetalationAr-Pd(II)-Br, [R-B(OH)3]-+2Ligand exchange (Br for R)
Reductive EliminationAr-Pd(II)-R+2 → 0C-C bond formation, product release

This mechanistic framework allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C-7 position, significantly expanding the molecular diversity accessible from the 7-bromo precursor.

The amine group at the C-5 position is typically incorporated from the start of the synthesis by using a correspondingly substituted 2-aminopyridine, such as 4-bromo-2,5-diaminopyridine. However, the introduction of an amine group onto a pre-formed imidazo[1,2-a]pyridine ring is also mechanistically conceivable, primarily through two pathways:

Nucleophilic Aromatic Substitution (SNAr): If starting from a 5-halo-7-bromoimidazo[1,2-a]pyridine, direct amination via an SNAr mechanism is possible. This reaction requires a strong nucleophile (like an amide anion) and proceeds through an addition-elimination mechanism. youtube.com The nucleophile attacks the electron-deficient C-5 position, temporarily disrupting the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. The subsequent departure of the halide leaving group restores the aromaticity and yields the 5-amino product. libretexts.org The pyridine nitrogen atom inherently reduces the electron density of the pyridine ring, particularly at the C-5 (para) position, facilitating nucleophilic attack. youtube.com

Buchwald-Hartwig Amination: A more versatile method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction would couple a 5-halo-imidazo[1,2-a]pyridine with an amine in the presence of a palladium catalyst and a strong base. The mechanism is similar to other cross-coupling reactions, involving an oxidative addition of the Pd(0) catalyst to the C-X bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net

Modification of the existing C-5 amine group, for example, through acylation or alkylation, would follow standard mechanistic pathways for amine functionalization.

Direct functionalization of C-H bonds is a highly efficient strategy for modifying heterocyclic scaffolds. researchgate.net In the imidazo[1,2-a]pyridine system, the electronic properties of the ring dictate the regioselectivity of these reactions. The C-3 position is the most nucleophilic and electron-rich carbon on the scaffold, making it the most common site for electrophilic substitution and many C-H functionalization reactions. researchgate.netrsc.org

The mechanism for electrophilic attack at C-3 (e.g., halogenation, nitration, Friedel-Crafts acylation) proceeds via the formation of a cationic Wheland-type intermediate. Attack at C-3 is favored because the resulting positive charge can be delocalized over the imidazole (B134444) ring without disrupting the aromatic sextet of the pyridine ring, leading to a more stable intermediate compared to attack at other positions. stackexchange.com

While C-3 is the most reactive site, functionalization at other positions, including C-5, has been achieved, often through radical-based or photo-catalyzed mechanisms. nih.gov For example, visible-light-induced C-5 alkylation has been reported. nih.gov The proposed mechanism often involves the generation of an alkyl radical from a suitable precursor by a photocatalyst. This radical then undergoes addition to the protonated imidazo[1,2-a]pyridine ring. The regioselectivity in these radical reactions is more complex and can be influenced by steric factors and the specific reaction conditions, sometimes allowing for functionalization at less electronically favored positions like C-5. nih.gov Metal-catalyzed C-H activation, often directed by a coordinating group, provides another avenue for regioselective functionalization at positions other than C-3. rsc.org

Kinetic and Thermodynamic Aspects of Synthetic Routes

The synthesis of the imidazo[1,2-a]pyridine core, a key structural motif in many pharmaceutical agents, is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system. The kinetics and thermodynamics of this transformation are influenced by several factors.

Kinetic Considerations:

The rate of formation of this compound would be dependent on several variables, including the intrinsic reactivity of the substrates, the choice of solvent, the reaction temperature, and the use of catalysts.

Reactant Structure: The electronic properties of the substituents on both the 2-aminopyridine and the α-halocarbonyl reagent play a crucial role. Electron-donating groups on the 2-aminopyridine can enhance the nucleophilicity of the ring nitrogen, potentially accelerating the initial N-alkylation step. Conversely, the nature of the halogen in the α-halocarbonyl compound affects its reactivity as an electrophile, with reactivity generally following the trend I > Br > Cl.

Solvent Effects: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition states of the reaction steps. Polar aprotic solvents are often employed in these syntheses.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures might lead to the formation of undesired byproducts.

Catalysis: While many syntheses of imidazo[1,2-a]pyridines are performed without a catalyst, acid or base catalysis can be employed to accelerate the reaction. For instance, a base can facilitate the deprotonation of the amino group, enhancing its nucleophilicity for the cyclization step.

Due to the lack of specific studies on this compound, quantitative kinetic data such as rate constants and activation energies are not available. The following table illustrates the type of data that would be valuable for a comprehensive kinetic analysis.

Reaction StepRate Constant (k)Activation Energy (Ea)
N-alkylationData not availableData not available
Intramolecular CyclizationData not availableData not available
DehydrationData not availableData not available

Thermodynamic Considerations:

The key thermodynamic parameters of interest are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step of the reaction.

Enthalpy (ΔH): The formation of new, stable sigma and pi bonds in the aromatic ring system contributes to a negative enthalpy change, releasing energy in the form of heat.

Detailed thermodynamic data for the synthesis of this compound has not been reported. A hypothetical representation of such data is provided in the table below.

Reaction StepΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
Overall ReactionData not availableData not availableData not available

Research Findings:

The existing body of research on imidazo[1,2-a]pyridine synthesis provides a solid foundation for understanding the potential synthetic routes to this compound. Various methodologies, including microwave-assisted synthesis and the use of different catalytic systems, have been explored to improve reaction efficiency, yields, and environmental friendliness. However, these studies have predominantly focused on the synthetic and applicative aspects rather than on the fundamental kinetic and thermodynamic properties of these reactions.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to investigate the electronic properties and reactivity of some imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds. Such computational approaches could be instrumental in elucidating the reaction mechanisms and energy profiles for the synthesis of this compound, thereby providing theoretical estimates for its kinetic and thermodynamic parameters in the absence of experimental data.

Advanced Functionalization and Derivatization Strategies for the 7 Bromoimidazo 1,2 a Pyridine Scaffold

Chemical Modifications at the Amine Position (N-5)

The primary amine at the N-5 position of the imidazo[1,2-a]pyridine (B132010) ring is a nucleophilic center that readily participates in various chemical transformations, enabling the introduction of a wide array of substituents.

Acylation, Alkylation, and Arylation Reactions

The N-5 amine can be readily acylated, alkylated, and arylated to introduce diverse functional groups, which can significantly modulate the physicochemical and pharmacological properties of the parent molecule.

Acylation is a common transformation typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides under basic conditions. For instance, the reaction of an aminopyridine derivative with acetic anhydride (B1165640) can yield the corresponding acetamide. This reaction is often carried out in a suitable solvent at room temperature or with gentle heating.

Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished using alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial to control the degree of alkylation and prevent side reactions.

Arylation of the N-5 amine can be achieved through methods like the Buchwald-Hartwig amination. While this reaction more commonly involves the coupling of an aryl halide with an amine, related N-arylation strategies can be employed to form a new carbon-nitrogen bond between the N-5 amine and an aryl group.

Formation of Amide and Urea (B33335) Derivatives

The synthesis of amide and urea derivatives from the N-5 amine is a cornerstone strategy for creating compounds with potential biological activity, as these functional groups are excellent hydrogen bond donors and acceptors. luxembourg-bio.commdpi.comnih.govnih.gov

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. luxembourg-bio.com Starting from 7-bromoimidazo[1,2-a]pyridin-5-amine, amides are typically synthesized by coupling the amine with a carboxylic acid. This process requires an activating agent, often a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or a uronium/aminium salt such as HATU, to convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com The reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) has been demonstrated, showcasing a versatile method for creating such linkages. rsc.org

Urea derivatives are synthesized by reacting the N-5 amine with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent. mdpi.comnih.gov For example, reacting an aminopyridine with a substituted phenyl isocyanate in a solvent like dichloromethane or tetrahydrofuran (B95107) (THF) yields the corresponding N-aryl, N'-pyridinyl urea. The general procedure involves the reaction of an amine with an appropriate isocyanate, which can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement. mdpi.com

Table 1: Representative Conditions for Amide and Urea Formation

Reaction Type Reagents & Conditions Product Type Ref
Amide Synthesis Carboxylic Acid, HATU, DIPEA, DMF N-Acyl derivative luxembourg-bio.com
Urea Synthesis Aryl Isocyanate, THF or Dioxane, rt N-Aryl, N'-pyridinyl urea nih.gov
Urea Synthesis (via Curtius) Nicotinoyl azide, Xylene (reflux); then Aryl amine N-Aryl, N'-pyridinyl urea mdpi.com

Transformations Involving the Bromine Atom at C-7

The bromine atom at the C-7 position serves as a versatile handle for introducing molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the scaffold's utility as a building block in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The C-7 bromine of the imidazo[1,2-a]pyridine core is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. This reaction is widely used due to its tolerance of a broad range of functional groups. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system such as a mixture of 1,4-dioxane (B91453) and water. Microwave heating can often accelerate the reaction. nih.gov

The Sonogashira reaction is used to form a carbon-carbon bond between the C-7 position and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. nih.gov

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the C-7 bromide with a primary or secondary amine. This reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), along with a strong base like sodium tert-butoxide (NaOtBu). nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Catalyst/Ligand Base Solvent(s) Coupling Partner Ref
Suzuki-Miyaura Pd(PPh₃)₄ K₂CO₃ Dioxane/Water Arylboronic acid nih.gov
Sonogashira PdCl₂(PPh₃)₂, CuI TEA/DIPA THF or DMF Terminal alkyne nih.gov
Buchwald-Hartwig Pd₂(dba)₃ / XPhos NaOtBu Toluene or Dioxane Amine/Amide nih.gov

Nucleophilic Aromatic Substitution Reactions on the Brominated Position

While palladium-catalyzed reactions are common, the C-7 bromine can also undergo nucleophilic aromatic substitution (SₙAr), particularly if the ring is sufficiently activated by electron-withdrawing groups. However, the imidazo[1,2-a]pyridine system itself possesses electron-rich characteristics which can make classical SₙAr challenging without further activation. In specific cases, strong nucleophiles can displace the bromide, often requiring high temperatures. For instance, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines in the presence of cesium fluoride (B91410) in DMSO at 100°C resulted in high yields of the corresponding C-6 aminated products, demonstrating the feasibility of SₙAr on a related bromo-substituted aza-heterocycle. researchgate.net

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange offers an alternative pathway to functionalize the C-7 position. This reaction typically involves treating the bromo-substituted compound with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. This process generates a highly reactive organolithium intermediate by swapping the bromine atom for a lithium atom.

This newly formed C-7 lithiated species is a potent nucleophile and can be "quenched" by adding a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functionalities. For example, quenching with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (after an acidic workup) yields a carboxylic acid, and reaction with N,N-dimethylformamide (DMF) provides an aldehyde. This method significantly expands the range of possible derivatives that can be synthesized from the 7-bromo precursor.

Table 3: Functionalization via Halogen-Metal Exchange

Step 1: Exchange Reagent Step 2: Electrophile Resulting Functional Group at C-7
n-BuLi or t-BuLi R₂C=O (Ketone) Tertiary Alcohol (-C(OH)R₂)
n-BuLi or t-BuLi RCHO (Aldehyde) Secondary Alcohol (-CH(OH)R)
n-BuLi or t-BuLi CO₂ then H₃O⁺ Carboxylic Acid (-COOH)
n-BuLi or t-BuLi DMF Aldehyde (-CHO)
n-BuLi or t-BuLi I₂ Iodide (-I)

Functionalization at Other Ring Positions (C-2, C-3, C-6)

While the C-7 and C-5 positions are pre-functionalized in the target scaffold, the C-2, C-3, and C-6 positions offer valuable opportunities for further molecular elaboration. The electronic nature of the imidazo[1,2-a]pyridine ring system, influenced by the existing bromo and amino substituents, dictates the regioselectivity of subsequent reactions. The C-3 position is generally the most nucleophilic and prone to electrophilic substitution, while functionalization at C-2 and C-6 often requires more specific catalytic approaches.

Regioselective Alkylation and Arylation

The introduction of alkyl and aryl groups at the C-2, C-3, and C-6 positions can significantly impact the biological activity and pharmacokinetic profile of the this compound core.

C-3 Position: The C-3 position is the most common site for direct C-H functionalization in imidazo[1,2-a]pyridines due to its high electron density. nih.govnih.gov

Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for introducing aryl groups at the C-3 position. nih.gov While specific examples for the 7-bromo-5-amino scaffold are not extensively documented, related methodologies on other imidazo[1,2-a]pyridines suggest that coupling with various aryl halides or their equivalents can be achieved with high regioselectivity. The choice of catalyst, ligand, and reaction conditions is crucial to ensure efficient and selective arylation.

Alkylation: Regioselective C-3 alkylation can be accomplished through various methods, including Friedel-Crafts-type reactions and radical alkylations. For the broader class of imidazo[1,2-a]pyridines, three-component reactions involving an aldehyde and an amine have proven effective for introducing diverse alkyl groups at the C-3 position. nih.gov Visible light-induced methods have also emerged as a mild and efficient way to achieve C-3 alkylation. nih.gov

C-2 and C-6 Positions: Functionalization at the C-2 and C-6 positions is generally more challenging and often requires specific strategies.

C-2 Position: Arylation at the C-2 position can sometimes be achieved through palladium-catalyzed cross-coupling reactions if a suitable leaving group is present at this position. Alternatively, directed C-H activation strategies can be employed.

C-6 Position: The functionalization of the C-6 position often relies on metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, starting from a pre-functionalized 6-halo-imidazo[1,2-a]pyridine derivative. The existing bromine at the 7-position might influence the reactivity and selectivity of such transformations.

Table 1: Representative Regioselective Alkylation and Arylation Reactions on the Imidazo[1,2-a]pyridine Scaffold

PositionReaction TypeReagents and ConditionsProduct Type
C-3 Direct ArylationAryl halide, Pd catalyst, ligand, base3-Aryl-imidazo[1,2-a]pyridine
C-3 Three-Component AlkylationAldehyde, Amine, Lewis acid3-Alkyl-imidazo[1,2-a]pyridine
C-2 Cross-Coupling2-Halo-imidazo[1,2-a]pyridine, Arylboronic acid, Pd catalyst, base2-Aryl-imidazo[1,2-a]pyridine
C-6 Suzuki Coupling6-Bromo-imidazo[1,2-a]pyridine, Arylboronic acid, Pd catalyst, base6-Aryl-imidazo[1,2-a]pyridine

This table presents generalized reaction types for the imidazo[1,2-a]pyridine scaffold. Specific conditions for this compound may require optimization.

Introduction of Diverse Heteroatom-Containing Substituents

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the 7-bromoimidazo[1,2-a]pyridine (B152697) scaffold can introduce new hydrogen bonding capabilities and modulate the electronic properties of the molecule, which is often beneficial for biological activity.

Nitrogen-Containing Substituents:

Amination: Direct C-H amination at the C-3 position of imidazo[1,2-a]pyridines can be achieved using various nitrogen sources under oxidative conditions. Palladium-catalyzed and metal-free methods have been developed for this transformation. The amino group at the C-5 position in the target scaffold would likely require protection before performing such reactions to avoid side reactions.

Oxygen-Containing Substituents:

Hydroxylation/Alkoxylation: The direct introduction of hydroxyl or alkoxy groups at the C-3 position can be challenging. However, multi-step sequences involving initial halogenation followed by nucleophilic substitution with an appropriate oxygen nucleophile can be employed.

Sulfur-Containing Substituents:

Thiolation/Sulfenylation: The introduction of sulfur-containing moieties at the C-3 position of imidazo[1,2-a]pyridines has been accomplished through reactions with sulfenylating agents or thiols under oxidative conditions. These substituents can serve as handles for further diversification.

Table 2: Methods for Introducing Heteroatom-Containing Substituents on the Imidazo[1,2-a]pyridine Scaffold

PositionHeteroatomReaction TypeReagents and ConditionsProduct Type
C-3 NitrogenDirect AminationAmine source, Oxidant3-Amino-imidazo[1,2-a]pyridine
C-3 OxygenHalogenation followed by Nucleophilic Substitution1. Halogenating agent; 2. Alcohol, Base3-Alkoxy-imidazo[1,2-a]pyridine
C-3 SulfurDirect ThiolationThiol, Oxidant3-Thio-imidazo[1,2-a]pyridine

This table presents generalized reaction types for the imidazo[1,2-a]pyridine scaffold. The presence of the 5-amino group on the target compound may necessitate the use of protecting groups.

Synthesis of Multi-Substituted 7-Bromoimidazo[1,2-A]pyridine Derivatives for Structure-Property Relationship Studies

The systematic synthesis of a library of multi-substituted this compound derivatives is essential for establishing robust structure-property relationships (SPR). By varying the substituents at the C-2, C-3, and C-6 positions, researchers can probe the influence of steric and electronic factors on the compound's biological activity, selectivity, and pharmacokinetic properties.

A typical synthetic strategy for generating such a library would involve a modular approach, starting with the core this compound. Sequential and regioselective functionalization reactions, as described in the previous sections, would then be employed to introduce a diverse array of substituents.

For instance, a library could be designed to explore the following variations:

At the C-3 position: A series of aryl groups with varying electronic properties (electron-donating and electron-withdrawing) and substitution patterns (ortho, meta, para).

At the C-2 position: Introduction of small alkyl groups (e.g., methyl, ethyl) versus bulkier groups.

At the C-6 position: Exploration of different aryl or heteroaryl rings introduced via cross-coupling reactions.

The resulting compounds would then be subjected to biological screening to correlate specific structural features with observed activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Table 3: Hypothetical Library of Multi-Substituted this compound Derivatives for SPR Studies

Compound IDC-2 SubstituentC-3 SubstituentC-6 Substituent
1 HPhenylH
2 H4-MethoxyphenylH
3 H4-ChlorophenylH
4 MethylPhenylH
5 HPhenylPyridin-3-yl

This table represents a small, hypothetical subset of a larger library designed to probe structure-property relationships.

Theoretical and Computational Investigations of 7 Bromoimidazo 1,2 a Pyridin 5 Amine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the properties of molecules. For a comprehensive understanding of 7-Bromoimidazo[1,2-a]pyridin-5-amine, a multi-faceted approach employing various computational techniques would be necessary.

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. A typical study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms in the ground state. This process yields important data such as bond lengths, bond angles, and dihedral angles.

DFT calculations also provide insights into the electronic properties, including the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and intermolecular interactions. For instance, the calculated atomic charges can indicate which atoms are more likely to be involved in electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterValue
Bond Length (C-Br)1.90 Å
Bond Length (C-N, amine)1.38 Å
Bond Angle (C-C-Br)120.5°
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

To investigate the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. TD-DFT calculations can predict the electronic absorption spectrum by determining the energies of vertical electronic excitations from the ground state to various excited states. nih.gov

These calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for applications in materials science and medicinal chemistry where the interaction of molecules with light is important.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. scirp.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the amine group, and positive potential near the hydrogen atoms. nih.gov

Table 2: Hypothetical FMO Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and serves as an example of what would be obtained from FMO analysis.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for elucidating reaction mechanisms. By modeling the synthetic routes to this compound, insights into the feasibility and efficiency of different chemical transformations can be gained.

The synthesis of the imidazo[1,2-a]pyridine (B132010) core typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. Computational modeling can map out the entire reaction pathway, identifying all intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is a critical factor in determining the reaction rate.

When multiple reaction pathways are possible, computational methods can be used to assess their relative plausibility. By comparing the activation barriers of competing pathways, the most likely mechanism can be identified. For the synthesis of this compound, this could involve evaluating different cyclization strategies or the order of bond-forming events. These computational insights can guide the design of more efficient and selective synthetic procedures.

Intermolecular Interactions and Non-Covalent Bonding Analysis

A complete understanding of the solid-state architecture and material properties of this compound would require a detailed investigation of its non-covalent interactions. These forces, while weaker than covalent bonds, are directive and play a crucial role in determining the crystal packing, solubility, and potential biological activity of a molecule. Such an analysis would typically involve X-ray crystallography to determine the precise three-dimensional arrangement of molecules in the solid state, followed by computational methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots to visualize and quantify the intermolecular contacts.

Hydrogen Bonding Networks Involving Amine Protons

The primary amine group (-NH₂) at the 5-position is a strong hydrogen bond donor, while the nitrogen atoms within the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors. A theoretical investigation would identify and characterize the network of these interactions. Key parameters, such as the distance between the donor (N-H) and the acceptor atom (e.g., N) and the N-H···N angle, would be calculated to determine the strength and geometry of these bonds. In similar amino-substituted heterocyclic compounds, it is common to observe the formation of dimers or extended chains through N-H···N hydrogen bonds, which significantly stabilize the crystal lattice. For a related isomer, 6-Bromoimidazo[1,2-a]pyridin-8-amine, crystallographic studies have confirmed the presence of extensive N—H⋯N hydrogen bonds linking adjacent molecules. nih.gov

Table 1: Hypothetical Hydrogen Bond Parameters This table is illustrative and does not represent published data for this compound.

Donor (D-H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N5-H N1 (inter) ~0.88 ~2.10 ~2.98 ~170

Halogen Bonding Interactions with the Bromine Atom

The bromine atom at the 7-position introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base (such as a nitrogen or oxygen atom) on an adjacent molecule. Computational analysis would investigate the electrostatic potential around the bromine atom to identify the "σ-hole," a region of positive potential on the outermost portion of the atom that facilitates this interaction. The geometry of any C-Br···N or C-Br···O contacts would be analyzed to classify them as Type I or Type II interactions, providing insight into their nature and contribution to crystal packing.

π-π Stacking and Other Aromatic Interactions

Table 2: Hypothetical π-π Stacking Parameters This table is illustrative and does not represent published data for this compound.

Interacting Rings Centroid-Centroid Distance (Å) Vertical Displacement (Å) Slip Angle (°)

Advanced Spectroscopic and Structural Characterization Methodologies for 7 Bromoimidazo 1,2 a Pyridin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Bromoimidazo[1,2-a]pyridin-5-amine is expected to reveal distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron density around the proton and the anisotropic effects of the fused aromatic ring system. The protons on the pyridine (B92270) ring are typically found further downfield compared to those on the imidazole (B134444) portion. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons at positions 2, 3, 6, and 8 would each produce a unique signal, with their multiplicity (singlet, doublet, etc.) dictated by spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in a series of singlet signals for each carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like nitrogen will be deshielded and appear at a higher chemical shift (downfield). The carbon atom attached to the bromine (C7) would also be influenced by the halogen's electronic effects. The study of imidazo-[1,2-a]-pyridine derivatives has shown that chemical shifts can be correlated with electron densities at the ring positions dtic.mil.

Predicted NMR Data for this compound The following data is predictive and based on the analysis of related imidazo[1,2-a]pyridine (B132010) structures.

¹H NMR Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H27.5 - 7.8s
H37.2 - 7.5s
H66.5 - 6.8d
H87.8 - 8.1d
NH₂5.0 - 6.0br s
¹³C NMR Predicted Chemical Shift (δ, ppm)
C2110 - 115
C3135 - 140
C5145 - 150
C6105 - 110
C7115 - 120
C8125 - 130
C8a140 - 145

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between H6 and H8 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, for example, by showing correlations from the H2 proton to carbons C3 and C8a, thereby confirming the structure of the imidazole ring and its fusion to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally determined. For this compound (C₇H₆BrN₃), the expected monoisotopic mass would be calculated and compared to the experimental value, with a mass error typically in the low parts-per-million (ppm) range.

Furthermore, fragmentation studies, often conducted using tandem mass spectrometry (MS/MS), provide valuable structural information. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to confirm the presence of the bromo-substituted pyridine and imidazole rings.

Predicted HRMS Data for this compound The following data is predictive.

IonCalculated m/z
[M(⁷⁹Br)+H]⁺211.9818
[M(⁸¹Br)+H]⁺213.9798

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (1400-1650 cm⁻¹), and C-N stretching vibrations. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers. Studies on the parent imidazo[1,2-a]pyridine have provided a basis for assigning these vibrational modes researchgate.net.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound The following data is predictive and based on general group frequencies and data from related compounds.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
C=C / C=N Ring Stretch1400 - 1650Strong
N-H Bend (Amine)1580 - 1650Moderate
C-Br Stretch500 - 650Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The imidazo[1,2-a]pyridine core is a known chromophore. The UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to π → π* transitions within the fused aromatic system. The positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern. The presence of the electron-donating amine group and the electron-withdrawing bromine atom will influence the energy of the electronic transitions. Studies of other imidazo[1,2-a]azines show typical absorption bands in the UV region researchgate.net.

Predicted UV-Vis Absorption Data for this compound The following data is predictive and based on related structures.

SolventPredicted λ_max (nm)Type of Transition
Ethanol~250 - 260π → π
Ethanol~310 - 330π → π

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group. For example, the crystal structure of the related compound 6-Bromoimidazo[1,2-a]pyridin-8-amine has been determined, revealing a planar molecule with specific N-H···N hydrogen bonding patterns in the crystal nih.gov. A similar analysis for this compound would provide the ultimate confirmation of its structure and reveal its solid-state packing arrangement.

Anticipated Crystallographic Data for this compound The following parameters would be determined from a successful X-ray crystallographic analysis.

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond LengthsPrecise distances between bonded atoms
Bond AnglesAngles between adjacent bonds
Torsion AnglesConformation of the molecule
Intermolecular InteractionsHydrogen bonds, π-stacking, etc.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

No published single-crystal X-ray diffraction data for this compound is available. Therefore, a detailed analysis of its molecular conformation, including bond lengths, bond angles, and dihedral angles, cannot be provided.

Investigation of Crystal Packing and Polymorphism

Without crystallographic data, an investigation into the crystal packing, intermolecular interactions (such as hydrogen bonding or halogen bonding), and potential polymorphism of this compound cannot be conducted.

Complementary Techniques for Structural and Electronic Characterization (e.g., X-ray Photoelectron Spectroscopy)

No X-ray Photoelectron Spectroscopy (XPS) studies specifically focused on this compound have been found. Consequently, an analysis of its surface elemental composition and chemical states is not possible.

Applications of 7 Bromoimidazo 1,2 a Pyridin 5 Amine and Its Derivatives in Advanced Chemical Research

Role as Versatile Synthetic Intermediates and Modular Building Blocks in Organic Synthesis

7-Bromoimidazo[1,2-a]pyridin-5-amine is a highly versatile intermediate in organic synthesis, primarily due to the presence of two distinct and reactive functional groups: the bromo substituent and the primary amine. This dual functionality allows for sequential and regioselective modifications, making it an ideal modular building block for the construction of complex molecular architectures.

The bromine atom at the C7 position is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through established methodologies such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck and Stille Couplings: For the introduction of vinyl and organotin groups, respectively.

The amino group at the C5 position further enhances the synthetic utility of the scaffold. It can undergo a range of transformations, including:

Acylation and Sulfonylation: To introduce amide and sulfonamide functionalities.

Diazotization: Followed by Sandmeyer or related reactions to introduce a variety of other functional groups like hydroxyl, cyano, or other halides.

N-Alkylation and N-Arylation: To generate secondary or tertiary amines.

The interplay of these two functional groups allows for the strategic and controlled elaboration of the imidazo[1,2-a]pyridine (B132010) core, providing access to a vast chemical space of substituted derivatives for various research applications.

Contributions to Materials Science and Organic Optoelectronics

The inherent photophysical properties of the imidazo[1,2-a]pyridine ring system, characterized by high fluorescence quantum yields and thermal stability, make it an attractive scaffold for the development of advanced materials in optics and electronics. Derivatives of this compound are being explored for their potential in these fields.

The imidazo[1,2-a]pyridine core is a well-established fluorophore. The emission properties can be finely tuned by introducing electron-donating or electron-withdrawing groups at various positions on the bicyclic ring. The 5-amino group in this compound acts as a potent electron-donating group (auxochrome), which can lead to the development of dyes with strong intramolecular charge transfer (ICT) character, resulting in large Stokes shifts and emission in the visible region of the spectrum.

The 7-bromo position serves as a convenient handle to introduce various π-conjugated systems via cross-coupling reactions, thereby extending the conjugation and further modifying the photophysical properties. This allows for the rational design of fluorescent dyes with tailored absorption and emission profiles, quantum yields, and environmental sensitivity. Research on related imidazo[1,2-a]pyridine derivatives has demonstrated their potential as bright deep-blue emitters. nih.gov

Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine-Based Fluorophores

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
IP-PPI380435--
IP-DPPI392453--
GBY-17-5200.85-
GBY-18-6230.52-

This table presents data for related imidazo[1,2-a]pyridine derivatives to illustrate the potential of this class of compounds as fluorescent emitters. Data for derivatives of this compound are not yet available.

The planar structure and good charge-transporting properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for use in organic semiconductor materials. These materials are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Derivatives of this compound can be designed to possess specific electronic properties required for these applications. For instance, by introducing appropriate donor and acceptor moieties, bipolar molecules can be synthesized that are capable of transporting both electrons and holes, a desirable property for emissive layers in OLEDs. The imidazo[1,2-a]pyridine moiety itself can act as an electron acceptor. nih.gov

Recent studies have shown that novel bipolar deep-blue fluorescent emitters incorporating an imidazo[1,2-a]pyridine unit as the electron acceptor exhibit outstanding thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs based on these materials have achieved impressive external quantum efficiencies (EQEs) with negligible efficiency roll-off at high brightness. nih.gov For example, a doped device based on an imidazo[1,2-a]pyridine derivative exhibited a maximum EQE of up to 6.13% with deep-blue emission. nih.gov This highlights the potential of rationally designed imidazo[1,2-a]pyridine derivatives in the development of high-performance organic electronic devices. nih.govrsc.org

Analytical Chemistry Applications

The unique structural and photophysical properties of this compound and its derivatives also suggest potential applications in analytical chemistry, particularly in the development of advanced reagents and probes for sensitive and selective detection of various analytes.

In analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), derivatization is often employed to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. tcichemicals.com The 5-amino group of this compound can be readily converted into a reactive functional group, such as an isothiocyanate or a succinimidyl ester, which can then be used to label analytes containing primary amines, thiols, or hydroxyl groups.

The resulting derivatized analyte would incorporate the highly fluorescent imidazo[1,2-a]pyridine core, allowing for sensitive detection using fluorescence detectors. The specific substitution pattern of the starting material could be further exploited to fine-tune the spectroscopic properties of the derivatized product for optimal detection.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or a change in their local environment. The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the design of fluorescent probes for the detection of metal ions, such as Fe³⁺ and Hg²⁺, and for sensing nerve agent simulants. rsc.orgnih.gov

Derivatives of this compound are promising candidates for the development of new spectroscopic probes. The 5-amino group can serve as a binding site for specific analytes, or it can be functionalized with a receptor unit that selectively interacts with the target molecule. The 7-position can be modified to modulate the photophysical properties of the probe. Upon binding to the analyte, a change in the electronic structure of the molecule would lead to a measurable change in its fluorescence, such as an increase or decrease in intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength. Such probes could find applications in various fields, including environmental monitoring, bioimaging, and clinical diagnostics. rsc.orgrsc.org

Catalytic Systems and Ligand Design in Organic Synthesis

The unique structural features of this compound make it a highly promising candidate for the development of novel ligands for a variety of catalytic systems. The imidazo[1,2-a]pyridine core itself, with its electron-rich nitrogen atoms, can act as a coordinating agent for transition metals. Furthermore, the amino group at the 5-position can serve as an additional binding site, potentially leading to the formation of stable bidentate or polydentate ligands.

The bromine atom at the 7-position is a key functional handle for further molecular elaboration. Through well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a wide array of substituents can be introduced at this position. This allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing the activity and selectivity of a catalyst. For instance, the introduction of phosphine (B1218219) or other coordinating groups via the bromo-substituent could lead to the synthesis of novel pincer-type ligands.

A particularly promising avenue of research is the development of N-heterocyclic carbene (NHC) ligands derived from the imidazo[1,2-a]pyridine scaffold. acs.org NHCs have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often offering superior stability and catalytic activity compared to traditional phosphine ligands. acs.org The imidazo[1,2-a]pyridinium salts, precursors to NHCs, can be synthesized, and subsequent deprotonation can generate the corresponding carbene, which can be coordinated to a metal center. acs.org The electronic properties of these NHCs can be modulated by the substituents on the imidazo[1,2-a]pyridine ring system. acs.org

The potential of substituted imidazo[1,2-a]pyridines as ligands has been demonstrated in various catalytic transformations. For example, ruthenium complexes bearing imidazo[1,2-a]pyridine-based ligands have been utilized in C-H activation and annulation reactions. acs.org Similarly, copper- and palladium-catalyzed reactions for the synthesis of functionalized imidazo[1,2-a]pyridines highlight the interaction of these heterocycles with transition metals. thieme-connect.com

Table 1: Potential Catalytic Applications of Ligands Derived from this compound

Catalytic Reaction Potential Ligand Type Metal Center Rationale
Cross-Coupling Reactions Monodentate or Bidentate N-donor Pd, Ni, Cu The nitrogen atoms of the imidazo[1,2-a]pyridine core can coordinate to the metal, stabilizing the catalytic species.
C-H Activation/Functionalization Pincer-type or Bidentate Ru, Rh, Ir The rigid scaffold and potential for multiple coordination sites can facilitate directed C-H activation.
Asymmetric Catalysis Chiral NHC or N,N-ligands Rh, Ir, Cu The scaffold allows for the introduction of chiral auxiliaries to induce enantioselectivity.

While specific research on this compound as a ligand precursor is still emerging, the extensive research on the broader class of imidazo[1,2-a]pyridines strongly supports its potential in the design of innovative and efficient catalytic systems.

Exploration in Chemical Process Development and Green Chemistry Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical research and industry. The synthesis and application of this compound and its derivatives can be aligned with these principles in several ways.

Recent advancements in the synthesis of the imidazo[1,2-a]pyridine scaffold have focused on developing more environmentally benign methodologies. ccspublishing.org.cn These include ultrasound-mediated synthesis in aqueous media, which can significantly reduce reaction times and avoid the use of volatile organic solvents. thieme-connect.comorganic-chemistry.org Catalyst-free synthetic protocols and multicomponent reactions (MCRs) are also gaining prominence as they offer high atom economy and operational simplicity. mdpi.comnih.gov The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been successfully employed for the synthesis of imidazo[1,2-a]pyridine derivatives and represents a greener alternative to traditional methods. mdpi.com

The application of these green synthetic methods to the production of this compound would be a significant step towards a more sustainable chemical process. For instance, a one-pot synthesis starting from readily available precursors would minimize waste and energy consumption.

Table 2: Green Chemistry Approaches for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Green Chemistry Principle Synthetic Approach Advantages
Prevention of Waste One-pot multicomponent reactions High atom economy, reduced number of purification steps.
Safer Solvents and Auxiliaries Ultrasound-assisted synthesis in water Avoids hazardous organic solvents, enhances reaction rates. thieme-connect.com
Design for Energy Efficiency Microwave-assisted synthesis Rapid heating, shorter reaction times, often leading to higher yields.
Use of Catalysis Iodine-catalyzed reactions Use of a benign and readily available catalyst. rsc.org

Furthermore, the development of catalytic systems based on this compound derivatives, as discussed in the previous section, can also contribute to green chemistry. Highly efficient and selective catalysts can reduce the amount of waste generated in chemical reactions and allow for processes to be run under milder conditions. The development of recyclable catalysts, for example by immobilizing the imidazo[1,2-a]pyridine-based catalyst on a solid support, would further enhance the sustainability of the process.

Future Research Directions and Unaddressed Challenges in 7 Bromoimidazo 1,2 a Pyridin 5 Amine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

A significant challenge in the study of 7-Bromoimidazo[1,2-A]pyridin-5-amine is the lack of optimized, high-yield synthetic protocols. Traditional methods for creating the imidazo[1,2-a]pyridine (B132010) core often involve the condensation of a 2-aminopyridine (B139424) with an α-haloketone, which can suffer from harsh conditions and the generation of stoichiometric waste.

Future research must focus on developing more sophisticated and atom-economical synthetic strategies. Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, represent a promising avenue, as they can construct the core and introduce diversity in a single, efficient step. mdpi.comresearchgate.net Catalyst-free approaches, including annulations of 2-aminopyridines with vinyl azides, offer a remarkably high-yielding and atom-economical alternative where products can be isolated by simple solvent evaporation. organic-chemistry.org A primary challenge will be adapting these modern methods to the specific electronic properties of the required precursor, 2,6-diamino-4-bromopyridine, to achieve high yields and regioselectivity.

Synthetic StrategyPotential Advantages for this compoundKey Challenge
Multicomponent Reactions (MCRs) High atom efficiency; rapid assembly of complex structures; diversity-oriented synthesis. researchgate.netOptimizing conditions for the specific 2,6-diamino-4-bromopyridine precursor.
C-H Functionalization/Annulation Avoids pre-functionalized starting materials; high step economy. nih.govControlling regioselectivity on the electron-rich aminopyridine starting material.
Catalyst-Free Grindstone Chemistry Environmentally friendly (solvent-free); short reaction times; simple workup. bohrium.comEnsuring solid-state reactivity and compatibility of the required precursors.
Aqueous, Metal-Free Cycloisomerization Utilizes green solvents (water); avoids metal contamination; extremely rapid. rsc.orgSynthesis and stability of the necessary N-propargylpyridinium precursor.

Exploration of Novel and Underexplored Reaction Pathways for Derivatization

The derivatization of the this compound scaffold is a critical step toward exploring its structure-activity relationship (SAR) for various applications. The molecule presents multiple reactive sites: the bromine atom (amenable to cross-coupling), the amino group (for amidation, etc.), and several C-H bonds on both the imidazole (B134444) and pyridine (B92270) rings.

A major unaddressed challenge is the site-selective functionalization of this heterocycle. rsc.org The C3 position of the imidazo[1,2-a]pyridine core is known to be the most nucleophilic and is often the primary site of electrophilic attack or C-H functionalization. researchgate.netnih.gov However, the electronic influence of the C5-amine and C7-bromo substituents could alter this reactivity profile.

Future research should systematically explore direct C-H functionalization reactions, which are highly atom-economical. mdpi.com Visible light-induced photocatalysis has emerged as a powerful tool for various C-H functionalizations, including fluoroalkylation, aminoalkylation, and alkoxycarbonylation, primarily at the C3 position. nih.govmdpi.com Applying these methods to this compound could unlock novel chemical space. Furthermore, radical reactions offer an alternative pathway for direct functionalization. rsc.org A key challenge will be to develop conditions that allow for selective functionalization at other positions, such as C2 or the pyridine ring, which remain difficult to access. rsc.orgresearchgate.net

Integration of Machine Learning and AI in Synthetic Design and Prediction

The synthesis and derivatization of novel heterocycles like this compound can be accelerated by leveraging artificial intelligence (AI) and machine learning (ML). These tools are increasingly used for retrosynthetic planning and reaction outcome prediction. illinois.edu

Propose novel and efficient synthetic routes by analyzing vast reaction databases.

Predict the success of derivatization reactions at different positions on the scaffold.

Prioritize experimental efforts by identifying the most promising reaction conditions.

The primary challenge lies in curating a relevant dataset for imidazo[1,2-a]pyridines with diverse substitution patterns to train a sufficiently accurate model for this specific target.

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the relationship between molecular structure and reactivity. nih.gov For this compound, computational modeling can provide crucial insights where experimental data is lacking.

Future research should focus on building accurate DFT models to predict the molecule's properties. Such models can calculate global reactivity descriptors (e.g., HOMO/LUMO energies) and local reactivity indicators (e.g., Fukui functions, molecular electrostatic potential) to predict the most likely sites for electrophilic or nucleophilic attack. scirp.orgresearchgate.net This is critical for overcoming the challenge of achieving site-selective functionalization. Furthermore, time-dependent DFT (TD-DFT) can be used to predict photophysical properties, guiding the design of new derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. tandfonline.com

A significant challenge will be to validate these computational predictions with experimental data to refine the models, ensuring their predictive power for designing derivatives with tailored electronic, steric, and photophysical properties.

Computational MethodApplication for this compoundResearch Goal
Density Functional Theory (DFT) Calculation of ground-state geometry, electronic structure, and reactivity indices (Fukui functions). researchgate.netPredict site-selectivity for C-H functionalization and other reactions.
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption and fluorescence emission wavelengths. tandfonline.comDesign derivatives with specific photophysical properties for materials applications.
Molecular Docking Simulation of binding modes and affinities with biological targets (e.g., protein kinases). nih.govacs.orgGuide the design of potent and selective inhibitors for drug discovery.

Understanding Complex Reaction Networks and Stereoselectivity Control

The development of one-pot or tandem reactions that form multiple bonds in a single operation represents a frontier in synthetic efficiency. For this compound, designing such complex transformations could rapidly generate molecular diversity. An iodine-catalyzed three-component reaction to synthesize related imidazo[1,2-a]pyridines has been reported, highlighting the feasibility of such approaches. nih.gov

A major unaddressed challenge is the elucidation of the intricate mechanisms and reaction networks involved in these processes. Understanding the roles of catalysts, intermediates, and competing pathways is essential for optimization. Furthermore, while the core scaffold is achiral, many potential derivatization reactions could introduce stereocenters. A significant future challenge will be to develop stereoselective methods for the functionalization of this compound, providing access to enantiomerically pure compounds, which is often crucial for pharmacological applications. researchgate.net

Sustainable Synthesis Methodologies for Industrial Scale-Up

For any compound with potential pharmaceutical or industrial applications, the development of sustainable and scalable synthetic routes is paramount. Many current methods for imidazo[1,2-a]pyridine synthesis rely on undesirable solvents, metal catalysts that require removal, and energy-intensive conditions, making them unsuitable for large-scale production. rsc.org

A key future direction is the adaptation of green chemistry principles to the synthesis of this compound. This includes the use of water as a solvent, microwave-assisted protocols to reduce reaction times, and solvent- and catalyst-free methods like grindstone chemistry. bohrium.comccspublishing.org.cnorganic-chemistry.org An ultrasound-assisted protocol in water has been shown to be a green and efficient method for producing related scaffolds. organic-chemistry.org

The primary challenge is ensuring that these green methods are not only environmentally benign but also economically viable and robust enough for industrial scale-up. rsc.org This involves assessing metrics like Process Mass Intensity (PMI) and Space-Time-Yield (STY) to compare novel routes against traditional ones and demonstrating scalability from the lab bench to pilot plant scale.

Development of New Characterization Techniques for In-situ Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Traditional offline analysis (e.g., TLC, HPLC) provides only discrete snapshots of a reaction's progress.

The development and implementation of Process Analytical Technology (PAT), particularly in-situ spectroscopic monitoring, is a critical future direction. spectroscopyonline.com Techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy allow for real-time, continuous monitoring of reacting species directly within the vessel, without the need for sampling. mt.com This approach provides a wealth of data that can be used to:

Determine reaction kinetics and endpoints accurately.

Identify and track transient intermediates.

Optimize process parameters (temperature, catalyst loading) in real-time.

Ensure process safety and robustness during scale-up. acs.org

A significant challenge is the development of robust chemometric models to deconvolve complex spectral data into accurate concentration profiles for starting materials, intermediates, and the final product. acs.org Applying these advanced monitoring techniques to the synthesis and derivatization of this compound will be essential for creating efficient, well-understood, and controllable manufacturing processes. birmingham.ac.ukresearchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for preparing 7-bromoimidazo[1,2-a]pyridin-5-amine, and how is the product characterized?

Methodological Answer: A common approach involves cyclocondensation of brominated pyridine derivatives with appropriate amine precursors under reflux conditions in polar solvents (e.g., ethanol or DMF). Post-synthesis, characterization employs 1H/13C NMR to confirm regioselectivity and purity, IR spectroscopy to identify amine and aromatic functionalities, and mass spectrometry for molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs ) resolves structural ambiguities .

Advanced Functionalization Strategies

Q. Q2. How can regioselective functionalization of this compound be achieved for derivatization studies?

Methodological Answer: Radical-based strategies, such as Minisci reactions , enable C-H functionalization at the C3 position using Fe(II)/H2O2 or photoredox catalysis. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) targets the bromine substituent for aryl/heteroaryl introduction. Computational modeling (DFT) aids in predicting reactive sites, while HPLC-MS monitors reaction progress .

Crystallographic Validation

Q. Q3. What crystallographic techniques are recommended for resolving structural ambiguities in brominated imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement is preferred. Validate hydrogen bonding and π-stacking interactions using Hirshfeld surface analysis . For twinned or low-resolution data, SHELXD and SHELXE assist in phase determination. Data collection at cryogenic temperatures minimizes thermal motion artifacts .

Biological Activity Profiling

Q. Q4. How can researchers evaluate the antikinetoplastid activity of this compound derivatives?

Methodological Answer: Perform in vitro assays against Trypanosoma brucei strains, measuring IC50 values via Alamar Blue viability assays. Include cytotoxicity controls (e.g., MRC-5 fibroblasts) to calculate selectivity indices. SAR studies optimize substituents at the 5-amino and 7-bromo positions, with logP and polar surface area calculations guiding drug-likeness .

Solubility and Stability Optimization

Q. Q5. What experimental protocols mitigate solubility and stability challenges during in vitro testing?

Methodological Answer: Use DMSO-d6 for stock solutions (stored at -20°C to prevent decomposition). For aqueous solubility, employ co-solvents (e.g., PEG-400) or pH adjustment (amine protonation at pH < 4). Monitor stability via HPLC-UV at 254 nm over 24–72 hours .

Structure-Activity Relationship (SAR) Analysis

Q. Q6. How do substituent variations at the 5-amino position influence biological activity?

Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance electrophilicity and target binding. Compare IC50 shifts in enzyme inhibition assays (e.g., T. brucei protease targets). Molecular docking (AutoDock Vina) correlates substituent effects with binding affinity trends .

Addressing Data Contradictions

Q. Q7. How should researchers resolve discrepancies in reported IC50 values across studies?

Methodological Answer: Standardize assay conditions (e.g., incubation time, serum concentration) and validate via dose-response curves (≥3 replicates). Cross-reference with positive controls (e.g., pentamidine for T. brucei). Statistical analysis (ANOVA) identifies outliers due to solvent effects or compound degradation .

Advanced Analytical Workflows

Q. Q8. What hyphenated techniques are critical for purity assessment of halogenated imidazo[1,2-a]pyridines?

Methodological Answer: LC-MS/MS quantifies trace impurities (<0.1%), while 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures. For halogen content, X-ray fluorescence (XRF) or ion chromatography ensures stoichiometric accuracy .

Regioselectivity in Cross-Coupling Reactions

Q. Q9. Why does the 7-bromo substituent dominate reactivity in palladium-catalyzed couplings?

Methodological Answer: The bromine atom’s electronegativity and steric accessibility favor oxidative addition with Pd(0) catalysts. Competing reactivity at the 2-position is suppressed using bulky ligands (e.g., XPhos). DFT calculations (M06-2X/6-31G*) confirm lower activation barriers for 7-position reactivity .

Toxicity and Safety Profiling

Q. Q10. What in vitro assays assess the neuropharmacological risks of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Screen for hERG channel inhibition (patch-clamp electrophysiology) and CYP450 inhibition (fluorescence-based assays). For acute toxicity, use MTT assays on SH-SY5Y neuronal cells. Metabolic stability is evaluated in liver microsomes with LC-MS metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.